

# Quantitative Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Domperidone

CAS No.: 57808-66-9

Cat. No.: S526509

[Get Quote](#)

The table below summarizes key pharmacokinetic parameters from multiple bioequivalence studies of different **domperidone** formulations in healthy subjects under fasting conditions.

| Formulation Comparison                               | C~max~ (ng/mL)              | T~max~ (h)                  | AUC~0-t~ (ng·h/mL)          | AUC~0-∞~ (ng·h/mL)          | t~1/2~ (h)                  | Reference |
|------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|-----------|
| 10 mg Tablet vs. Reference                           | 17.13 vs. 17.67             | 0.87 vs. 0.89               | 73.12 vs. 71.45             | 90.32 vs. 87.08             | Not Specified               | [1]       |
| 20 mg Suspension vs. Tablet                          | Not significantly different | [2]       |
| Domperidone 20 mg Solution                           | 20.7                        | 0.6                         | Not Provided                | Not Provided                | 12.6 - 16.0                 | [3]       |
| Domperidone 10-40 mg Solution (Dose Proportionality) | Linear increase             | ~0.6-0.9                    | Linear increase             | Linear increase             | ~12.6-16.0                  | [3]       |

## Key Findings from Data:

- Bioequivalence Confirmation:** Studies consistently conclude that the test and reference formulations meet bioequivalence criteria, with 90% confidence intervals for the ratios of C~max~, t~1/2~, and AUC~0-t~.

AUC<sub>0-t</sub>, and AUC<sub>0-∞</sub> falling within the 80-125% acceptance range [1] [4] [2].

- **Rapid Absorption: Domperidone** is rapidly absorbed, with T<sub>max</sub> generally occurring within **0.6 to 1.2 hours** after administration [3] [1].
- **Linear Pharmacokinetics:** Studies demonstrate dose proportionality over the 10 mg to 40 mg range, with linear increases in C<sub>max</sub> and AUC, and constant oral clearance, indicating linear kinetics [3].
- **Extended Half-life: Domperidone** has a relatively long elimination half-life, ranging from **approximately 12 to 16 hours** [3].

## Detailed Experimental Protocols

The bioequivalence of **domperidone** formulations is typically assessed using the following standardized clinical trial protocol.

### Standard Bioequivalence Study Design

- **Study Type:** Randomized, open-label, single-dose, two-period, two-treatment crossover study [4] [5].
- **Subjects:** Healthy adult volunteers (often male), typically 24-36 subjects per study to ensure adequate statistical power [1] [4] [5].
- **Dosing and Washout:** Subjects are randomly assigned to receive either the test or reference formulation in the first period, followed by a washout period (usually **7 days** to eliminate carryover effects), before receiving the alternate formulation in the second period [1] [4].
- **Conditions:** Studies are conducted under fasting conditions, though some may also include a fed-state arm [4].

### Bioanalytical Methods and Pharmacokinetic Analysis

- **Blood Sampling:** A series of 17-18 blood samples are collected from each subject at scheduled time points up to **48 hours** post-dose to fully characterize the concentration-time profile [1] [4].
- **Sample Analysis:** Plasma concentrations of **domperidone** are determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are highly specific and sensitive [1] [4] [2].
- **Pharmacokinetic Calculation:** Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin [4].
- **Statistical Analysis for Bioequivalence:** The primary analysis involves calculating the geometric mean ratios (Test/Reference) for C<sub>max</sub>, AUC<sub>0-t</sub>, and AUC<sub>0-∞</sub>. Bioequivalence is concluded if

the 90% confidence intervals for these ratios fall entirely within the predefined range of **80.00% to 125.00%** [1] [4].

## Study Design Workflow and Decision Pathway

The following diagrams illustrate the standard workflow of a bioequivalence study and the statistical decision pathway for concluding bioequivalence.





Click to download full resolution via product page



Click to download full resolution via product page

The data and methodologies presented provide a robust framework for comparing **domperidone** formulations. Key aspects to ensure a high-quality study include adequate sample size, a washout period that accounts for **domperidone**'s ~12-16 hour half-life, and sensitive LC-MS/MS analytics [3] [1] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Bioequivalence assessment of two domperidone 1 tablet ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics and comparative bioavailability of ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Bioequivalence study of domperidone dry suspension in healthy Chinese subjects under fasted and fed conditions: An open-label, randomized, single-dose, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Bioequivalence study of a sustained release fixed dose combination capsule containing esomeprazole and domperidone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Pharmacokinetic Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526509#domperidone-bioequivalence-study-design>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)